Cas no 951883-92-4 (2-Bromo-N-propylbenzenesulfonamide)

2-Bromo-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a bromine substituent and an N-propyl group on the benzenesulfonamide scaffold. This compound is of interest in synthetic organic chemistry due to its utility as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The bromine atom enhances reactivity for further functionalization, while the sulfonamide moiety offers potential for hydrogen bonding and coordination, making it valuable in catalyst design or bioactive compound development. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
2-Bromo-N-propylbenzenesulfonamide structure
951883-92-4 structure
Product Name:2-Bromo-N-propylbenzenesulfonamide
CAS No:951883-92-4
MF:C9H12BrNO2S
MW:278.166080474854
MDL:MFCD09800953
CID:856698
PubChem ID:8470439
Update Time:2025-06-10

2-Bromo-N-propylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-propylbenzenesulfonamide
    • 2-Bromo-N-propylbenzenesulphonamide
    • SCHEMBL21089221
    • A845211
    • AKOS008942523
    • DTXSID20429173
    • 2-bromo-N-propylbenzene-1-sulfonamide
    • 2-bromo-N-propyl-benzenesulfonamide
    • EN300-1453643
    • F80207
    • BNB88392
    • BS-22869
    • MFCD09800953
    • CS-0205709
    • 951883-92-4
    • N-Propyl 2-bromobenzenesulfonamide
    • MDL: MFCD09800953
    • Inchi: 1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
    • InChI Key: PYFAHNNJLVPABD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 276.97700
  • Monoisotopic Mass: 276.97721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 54.55000
  • LogP: 3.60910

2-Bromo-N-propylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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2-Bromo-N-propylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951883-92-4)2-Bromo-N-propylbenzenesulfonamide
Order Number:A845211
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):422.0
Email:sales@amadischem.com

Additional information on 2-Bromo-N-propylbenzenesulfonamide

2-Bromo-N-Propylbenzenesulfonamide (CAS No. 951883-92-4): An Overview of Its Properties and Applications

2-Bromo-N-Propylbenzenesulfonamide (CAS No. 951883-92-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as a synthetic intermediate and in the development of novel therapeutic agents.

The molecular formula of 2-Bromo-N-Propylbenzenesulfonamide is C10H13BrNO2S, and its molecular weight is approximately 277.18 g/mol. The compound consists of a benzene ring substituted with a bromine atom at the 2-position and a propylsulfonamide group. The presence of these functional groups imparts specific chemical and physical properties that make it valuable for various scientific investigations.

In terms of physical properties, 2-Bromo-N-Propylbenzenesulfonamide is a white crystalline solid at room temperature. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in solution-based reactions and formulations.

The chemical reactivity of 2-Bromo-N-Propylbenzenesulfonamide is primarily influenced by the bromine atom and the sulfonamide group. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, making it useful as a synthetic intermediate in the preparation of more complex molecules. The sulfonamide group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which are important for its biological activity.

In the realm of pharmaceutical research, 2-Bromo-N-Propylbenzenesulfonamide has been explored for its potential therapeutic applications. Recent studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Beyond its potential as a therapeutic agent, 2-Bromo-N-Propylbenzenesulfonamide has also found applications in materials science. Its ability to form stable complexes with metal ions makes it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, ranging from gas storage and separation to catalysis and drug delivery.

The synthesis of 2-Bromo-N-Propylbenzenesulfonamide typically involves several steps. One common approach is to start with 2-bromobenzenesulfonyl chloride, which is then reacted with propylamine to form the desired product. This reaction can be carried out under mild conditions using an appropriate base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

The safety profile of 2-Bromo-N-Propylbenzenesulfonamide is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling precautions should be taken to avoid exposure to skin or inhalation. It is recommended to work with this compound in a well-ventilated area or under a fume hood.

In conclusion, 2-Bromo-N-Propylbenzenesulfonamide (CAS No. 951883-92-4) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is likely to play an increasingly important role in advancing our understanding of chemistry and its practical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951883-92-4)2-Bromo-N-propylbenzenesulfonamide
A845211
Purity:99%
Quantity:5g
Price ($):422.0
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